molecular formula C18H22N8O2 B2706730 ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 1286718-96-4

ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate

Cat. No. B2706730
CAS RN: 1286718-96-4
M. Wt: 382.428
InChI Key: IINDXEWISQLPOS-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been studied for their potential medicinal properties . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized at various positions to create a wide range of compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a triazolopyrimidine core, with an ethyl piperazine-1-carboxylate group attached at the 4-position and a p-tolylamino group attached at the 7-position .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, depending on the functional groups present. They can participate in the Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can affect the properties of the compound .

Scientific Research Applications

Anticancer Properties

The triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has garnered interest in cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with specific target receptors. In silico pharmacokinetic and molecular modeling studies have also contributed to understanding its mechanism of action .

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines and their derivatives have shown promise as antimicrobial agents. For instance, 6,7-disubstituted phenyl-3-pyridin-4-yl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were screened for antimicrobial activity . Further studies could explore the compound’s efficacy against specific pathogens.

Antiviral Potential

The triazolo[1,5-a]pyrimidine nucleus has been investigated for antiviral properties. Researchers have explored its interactions with viral targets, aiming to develop novel antiviral drugs. Specific studies on this ethyl piperazine derivative could shed light on its antiviral activity .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. Previous work has focused on carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. Investigating its effects on specific enzymes could yield valuable insights .

Cardiovascular Vasodilators

Triazolo[1,5-a]pyrimidines have been explored as cardiovascular agents. Their vasodilatory effects may be relevant for conditions such as hypertension or ischemic heart disease. Further research could elucidate the compound’s cardiovascular impact .

Anti-Inflammatory and Analgesic Properties

Given the compound’s structural features, it might exhibit anti-inflammatory and analgesic effects. Investigating its interactions with inflammatory pathways and pain receptors could provide valuable data for drug development .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-3-28-18(27)26-10-8-25(9-11-26)17-20-15(14-16(21-17)23-24-22-14)19-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINDXEWISQLPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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